molecular formula C13H24O11 B7796215 Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside

Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside

Cat. No.: B7796215
M. Wt: 356.32 g/mol
InChI Key: WOKXHOIRHHAHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside can be synthesized through multiple routes. One common method involves the reaction of methyl-alpha-D-galactopyranoside with 2-nitrophenyl-beta-D-glucopyranoside . The reaction is typically carried out in the presence of a phosphate buffer and beta-glucosidase from Thermus thermophilus, which is overexpressed in E. coli cells . The reaction is conducted at 55°C for approximately 7 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside involves its interaction with specific molecular targets and pathways. It is known to act as a substrate for certain enzymes, facilitating biochemical reactions . The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKXHOIRHHAHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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